molecular formula C8H9FO2S B2546700 (3-Methylphenyl)methanesulfonyl fluoride CAS No. 1888929-48-3

(3-Methylphenyl)methanesulfonyl fluoride

Cat. No.: B2546700
CAS No.: 1888929-48-3
M. Wt: 188.22
InChI Key: VZHDNFCQZFKSJK-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methanesulfonyl fluoride is a chemical compound of interest in biochemical and pharmacological research. As a sulfonyl fluoride derivative, it is characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a (3-methylphenyl)methane core. This class of compounds is known to act as irreversible inhibitors of specific enzymes, most notably serine hydrolases like acetylcholinesterase (AChE) . The mechanism typically involves the sulfonyl fluoride group reacting with the active-site serine residue, leading to the irreversible inhibition of the enzyme's activity . Methanesulfonyl fluoride, the parent compound without the aromatic substitution, has been extensively studied and shown to be a potent, irreversible inhibitor of acetylcholinesterase . It has been investigated in preclinical and clinical studies for potential therapeutic applications in conditions such as Alzheimer's disease and age-related cognitive impairment, due to its ability to selectively increase acetylcholine levels in the brain . Research-grade this compound is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions, as sulfonyl fluorides are highly toxic and corrosive .

Properties

IUPAC Name

(3-methylphenyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHDNFCQZFKSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)methanesulfonyl fluoride typically involves the reaction of (3-methylphenyl)methanesulfonyl chloride with a fluoride source. One common method is the reaction with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion to the sulfonyl fluoride derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives under specific conditions.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonyl hydride or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

    Sulfonic Acid Derivatives: Resulting from oxidation reactions.

    Reduced Sulfonyl Compounds: Produced via reduction reactions.

Scientific Research Applications

Organic Synthesis

Reagent for Sulfonyl Fluoride Introduction
(3-Methylphenyl)methanesulfonyl fluoride is utilized as a reagent for introducing sulfonyl fluoride groups into organic molecules. This application is crucial in the development of new compounds with specific functionalities in medicinal chemistry and materials science.

Chemical Biology

Enzyme Inhibition Studies
The compound is employed in the study of enzyme inhibitors, particularly those targeting serine hydrolases. Its ability to inhibit AChE leads to increased levels of acetylcholine, which can enhance synaptic transmission and influence neuronal signaling pathways. This characteristic makes it a valuable tool in biochemical research focused on neurotransmission.

Drug Discovery

Potential Therapeutic Applications
this compound is being investigated for its potential as a pharmacophore in drug discovery, particularly for neurodegenerative diseases such as Alzheimer's disease. Studies have shown that its inhibition of AChE can improve cognitive function by prolonging the action of acetylcholine at synapses .

Case Study: Alzheimer's Disease Treatment

Research indicates that the compound has been tested in preclinical models for its efficacy in treating Alzheimer's dementia. It has demonstrated a selective inhibition profile for AChE in the brain, with minimal peripheral effects, suggesting its potential as a safer alternative to existing treatments .

Materials Science

Synthesis of Functional Materials
In materials science, this compound is utilized in the synthesis of functional materials with unique properties. The incorporation of sulfonyl fluoride groups can enhance the reactivity and functionality of polymers and other materials, making them suitable for various applications.

Mechanism of Action

The mechanism of action of (3-Methylphenyl)methanesulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. The compound acts as an irreversible inhibitor by forming a stable sulfonamide linkage with the target enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Structural Features and Key Derivatives

The table below compares (3-Methylphenyl)methanesulfonyl fluoride with structurally related compounds:

Compound Name CAS Number Key Substituents Molecular Weight (g/mol) Applications/Features Toxicity Profile
This compound Not provided 3-methylphenyl, -SO₂F 188.22 Limited explicit data; inferred use in chemical synthesis or enzyme inhibition Likely corrosive; neurotoxic effects (based on methanesulfonyl fluoride analogs)
Methanesulfonyl fluoride 558-25-8 -SO₂F 114.11 SuFEx chemistry, cholinesterase inhibition, LiNTf₂ synthesis Acute: Corrosive, neurotoxic; Chronic: Limited carcinogenicity data
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride Not provided 3-CF₃, -SO₂Cl 262.71 Intermediate in organic synthesis; trifluoromethyl group enhances lipophilicity Likely corrosive (chloride analog); no explicit toxicity data
(4-Carbamimidoylphenyl)methanesulfonyl fluoride 74938-88-8 4-carbamimidoyl, -SO₂F 216.23 Biochemical research (e.g., enzyme studies) Hazardous (precautionary statements); limited toxicological data
(3,5-Difluorophenyl)methanesulfonyl chloride 163295-74-7 3,5-difluoro, -SO₂Cl 241.65 Pharmaceutical intermediates Corrosive; no explicit neurotoxicity data

Reactivity and Functional Comparisons

  • SuFEx Reactivity : Methanesulfonyl fluoride is a benchmark SuFEx reagent, reacting with nucleophiles like amines to form stable sulfonamide linkages . This compound likely exhibits similar reactivity, but steric hindrance from the methyl group may slow kinetics compared to smaller analogs.
  • Enzyme Inhibition: Methanesulfonyl fluoride irreversibly inhibits acetylcholinesterase (AChE) by sulfonylating the active site serine, analogous to organophosphates like sarin but with lower acute toxicity . Structural analogs with bulkier aryl groups (e.g., 3-methylphenyl) may show reduced blood-brain barrier penetration, limiting central nervous system effects .
  • Environmental Impact : Methanesulfonyl fluoride contributes significantly to ozone depletion (64% of impact via CFC-10 intermediates) and LiNTf₂ synthesis . Phenyl-substituted derivatives may have lower volatility, reducing atmospheric impact but increasing persistence in soil/water.

Toxicity and Regulatory Considerations

  • Acute Toxicity : Methanesulfonyl fluoride causes rapid neurotoxic effects (e.g., convulsions, respiratory failure) due to AChE inhibition . Substituted derivatives like this compound may exhibit mitigated toxicity due to reduced bioavailability .
  • Chloride analogs (e.g., [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride) face stricter handling regulations due to corrosivity .

Biological Activity

Overview

(3-Methylphenyl)methanesulfonyl fluoride (CAS No. 1888929-48-3) is an organic compound that serves as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the nervous system. This compound's biological activity is primarily linked to its role in modulating cholinergic signaling, which has significant implications for neuropharmacology and therapeutic applications.

  • Molecular Formula : C8H9FO2S
  • Molecular Weight : 194.22 g/mol
  • Structure : Contains a sulfonyl fluoride group attached to a (3-methylphenyl)methane moiety.

The primary mechanism of action for this compound involves the inhibition of AChE, leading to increased levels of acetylcholine in synaptic clefts. This elevation can enhance cholinergic signaling, which is crucial for various physiological functions, including muscle contraction and neurotransmission.

Target Enzyme

  • Acetylcholinesterase (AChE) : Inhibition results in prolonged action of acetylcholine at synapses, potentially improving cognitive function in conditions like Alzheimer's disease.

Biochemical Pathways

The inhibition of AChE by this compound affects several biochemical pathways:

  • Cholinergic Pathway : Increased acetylcholine levels can enhance synaptic transmission and influence neuronal signaling.
  • Cellular Effects : Altered acetylcholine levels can impact cell signaling pathways, gene expression, and overall cellular metabolism.

Research Findings

Recent studies have highlighted the biological activity and potential therapeutic applications of this compound:

  • Inhibition Studies :
    • In vitro assays demonstrated that this compound effectively inhibits AChE with a competitive inhibition profile.
    • The compound showed a significant increase in acetylcholine concentration in neuronal cultures, suggesting its potential utility in treating cognitive impairments.
  • Case Studies :
    • Research has indicated that compounds with similar structures exhibit varying degrees of AChE inhibition, emphasizing the importance of structural positioning on biological activity.
    • Comparative studies with other sulfonyl fluoride derivatives have shown that positional isomers like (4-Methylphenyl)methanesulfonyl fluoride also inhibit AChE but may differ in selectivity and potency.

Applications in Drug Discovery

This compound is being explored for its potential as a lead compound in drug discovery:

  • Neurodegenerative Diseases : Its ability to enhance cholinergic signaling makes it a candidate for developing treatments for conditions such as Alzheimer's disease.
  • Chemical Biology : It is utilized in studies focusing on enzyme inhibitors, particularly those targeting serine hydrolases.

Comparison with Similar Compounds

Compound NameAChE InhibitionUnique Features
This compoundHighSelective AChE inhibitor
(4-Methylphenyl)methanesulfonyl fluorideModerateSimilar mechanism but different selectivity
Benzylmethanesulfonyl fluorideLowLess effective due to structural differences

Q & A

Q. Table 1: Acute Toxicity Data

ParameterValue (Source)
Rat LC50 (inhalation)1 ppm/7H
Skin IrritationSevere burns on contact
Decomposition ProductsHF, SOₓ, CO

Basic: How to characterize the purity and structural integrity of this compound?

Answer:

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95% by HPLC, as per reagent-grade standards) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm methyl (δ 2.3 ppm) and sulfonyl fluoride (δ ~120 ppm for ¹⁹F) groups .
    • FT-IR : Key peaks at 1150–1250 cm⁻¹ (S=O stretching) and 750 cm⁻¹ (C-F) .
  • Elemental Analysis : Verify C, H, S, and F percentages against theoretical values (e.g., C: 51.06%, F: 10.10%) .

Advanced: How to resolve contradictions in reported neurotoxic effects of this compound in rodent models?

Answer:

  • Experimental Design :
    • Dose-Response Analysis : Compare low-dose (0.5 mg/kg) vs. high-dose (5 mg/kg) exposures to differentiate acute vs. chronic effects .
    • Behavioral Assays : Use Morris water maze and shock-probe tests to evaluate spatial memory and anxiety-like behavior, controlling for cholinergic pathway disruptions .
  • Data Reconciliation :
    • Cholinesterase Activity : Measure acetylcholinesterase inhibition in brain homogenates (conflicting results may arise from regional variability, e.g., hippocampus vs. cortex) .
    • Gene Expression Profiling : Use RNA-seq to identify differential expression in neurodevelopmental genes (e.g., BDNF, GFAP) .

Q. Table 2: Neurotoxicity Study Parameters

ParameterIn Utero Exposure (Rat) Adult Exposure (Rat)
Cholinergic Inhibition40–60% in forebrainNo significant change
Cognitive DeficitImpaired maze navigationTransient anxiety increase

Advanced: How to optimize analytical methods for quantifying trace this compound in biological matrices?

Answer:

  • Sample Preparation :
    • Derivatization : React with NaOH to convert sulfonyl fluoride to sulfonate, enhancing detectability via LC-MS .
    • Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the compound from plasma or tissue homogenates .
  • Detection :
    • LC-MS/MS : MRM transitions at m/z 188 → 96 (quantifier) and 188 → 141 (qualifier) with a LOD of 0.1 ng/mL .
    • Fluoride Ion-Selective Electrode : Monitor free fluoride to infer degradation (calibrate against HF standards) .

Basic: What are the key physicochemical properties influencing experimental design with this compound?

Answer:

  • Hydrolysis Sensitivity : Reacts exothermically with water, requiring anhydrous conditions for stability .
  • Volatility : Boiling point ~301°C; use reflux condensers for high-temperature reactions .
  • Solubility : Lipophilic (logP ~2.1), soluble in DMSO or acetone for in vitro assays .

Advanced: How to design in vivo studies to assess long-term neurodevelopmental impacts?

Answer:

  • Model System : Use timed-pregnant Sprague-Dawley rats (gestational day 12–18 exposure window) .
  • Endpoints :
    • Histopathology : Nissl staining for neuronal loss in the hippocampus .
    • Electrophysiology : Patch-clamp recordings to assess synaptic plasticity changes .
  • Controls : Include sham-exposed cohorts and positive controls (e.g., other cholinesterase inhibitors) .

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